molecular formula C10H13NO2 B14437888 2-Pyridinemethanol, butyrate CAS No. 74050-93-4

2-Pyridinemethanol, butyrate

Cat. No.: B14437888
CAS No.: 74050-93-4
M. Wt: 179.22 g/mol
InChI Key: VTMMEMGFKVSPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinemethanol, butyrate is an organic compound that belongs to the class of esters It is derived from the esterification of 2-pyridinemethanol with butyric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridinemethanol, butyrate typically involves the esterification reaction between 2-pyridinemethanol and butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinemethanol, butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products Formed

    Hydrolysis: 2-Pyridinemethanol and butyric acid.

    Reduction: 2-Pyridinemethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

2-Pyridinemethanol, butyrate can be compared with other esters such as:

Uniqueness

What sets this compound apart is its unique combination of a pyridine ring and an ester group, which imparts distinct chemical and biological properties

Properties

CAS No.

74050-93-4

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

pyridin-2-ylmethyl butanoate

InChI

InChI=1S/C10H13NO2/c1-2-5-10(12)13-8-9-6-3-4-7-11-9/h3-4,6-7H,2,5,8H2,1H3

InChI Key

VTMMEMGFKVSPFG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC1=CC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.